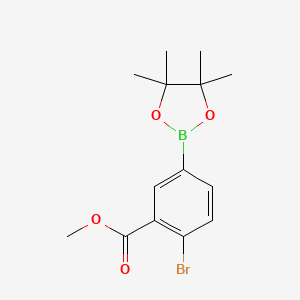

Methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS No.: 870195-96-3

Cat. No.: VC11681386

Molecular Formula: C14H18BBrO4

Molecular Weight: 341.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 870195-96-3 |

|---|---|

| Molecular Formula | C14H18BBrO4 |

| Molecular Weight | 341.01 g/mol |

| IUPAC Name | methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

| Standard InChI | InChI=1S/C14H18BBrO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(16)10(8-9)12(17)18-5/h6-8H,1-5H3 |

| Standard InChI Key | HLADNDTZDOVOAW-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)C(=O)OC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)C(=O)OC |

Introduction

Methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound that belongs to the class of boronic acid derivatives. It is characterized by the presence of a bromine atom, a dioxaborolane moiety, and a benzoate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and ability to form carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Safety and Handling

-

Hazard Statements: Generally, compounds with bromine and boronate esters require careful handling due to potential toxicity and reactivity. Precautionary statements similar to P261, P305+P351+P338 may apply.

-

Storage: Should be stored in an inert atmosphere at controlled temperatures.

Synthesis Methods

The synthesis of methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a borylation reaction. A common method includes the reaction of 2-bromo-5-bromobenzoic acid methyl ester with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate or sodium hydroxide. This reaction is generally conducted under an inert atmosphere at elevated temperatures to enhance yield and purity.

Applications in Organic Synthesis

This compound is primarily used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. The boronate ester group facilitates the formation of carbon-carbon bonds, while the bromine atom provides a site for electrophilic substitution reactions, enabling further functionalization and derivatization.

Related Compounds

-

Methyl 5-Methyl-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)benzoate: This compound has a molecular weight of 276.14 g/mol and is used in similar organic synthesis applications .

-

Methyl 2-Chloro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)benzoate: This compound has a molecular weight of 296.55 g/mol and is also utilized in organic synthesis .

Research Findings

Research on boronic acid derivatives like methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate focuses on their role in facilitating cross-coupling reactions and their potential applications in medicinal chemistry. These compounds are crucial for the development of new pharmaceuticals and materials due to their ability to form complex molecular structures efficiently.

Data Table: Comparison of Related Compounds

Note: The CAS number for methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is not explicitly mentioned in the provided sources. The molecular weight is estimated based on similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume